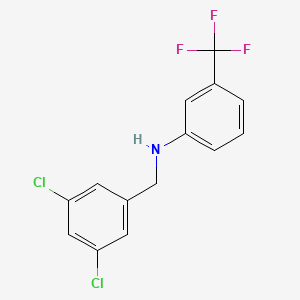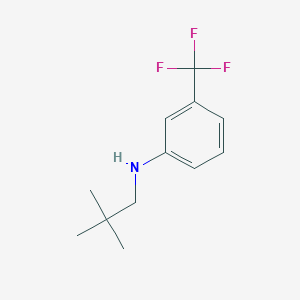![molecular formula C18H21Cl2NO B1385347 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline CAS No. 1040686-46-1](/img/structure/B1385347.png)
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline
概要
説明
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline: is a chemical compound with the molecular formula C18H21Cl2NO and a molecular weight of 338.28. This compound is primarily used in research settings, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline typically involves a multi-step process. One common method includes the reaction of 3,5-dichloroaniline with 2-(2-(tert-butyl)phenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions: N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of chlorine atoms with other nucleophiles, while oxidation and reduction can modify the functional groups present on the molecule.
科学的研究の応用
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use in research.
類似化合物との比較
- N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3,5-dichlorobenzamide
- N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3,5-dichlorophenylurea
- N-{2-[2-(tert-Butyl)phenoxy]ethyl}-3,5-dichlorophenylthiourea
Uniqueness: N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its tert-butyl group provides steric hindrance, affecting its reactivity and binding properties. Additionally, the presence of chlorine atoms on the aromatic ring influences its chemical behavior, making it suitable for specific research applications.
特性
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-3,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-18(2,3)16-6-4-5-7-17(16)22-9-8-21-15-11-13(19)10-14(20)12-15/h4-7,10-12,21H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDLACIGNXPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCNC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)

![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)


![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)


